Isovalerylshikonin
Overview
Description
Isovalerylshikonin is an organic compound that features a complex structure with multiple functional groups It contains a naphthalene core with hydroxyl and dioxo substituents, a pentenyl chain, and a methylbutanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isovalerylshikonin can be approached through several steps:
Formation of the Naphthalene Core: The naphthalene core with hydroxyl and dioxo groups can be synthesized through a series of oxidation and hydroxylation reactions starting from naphthalene.
Attachment of the Pentenyl Chain: The pentenyl chain can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide.
Esterification: The final step involves esterification of the intermediate with 3-methylbutanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the naphthalene core can undergo oxidation to form quinones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of carboxylic acids or other substituted esters.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.
Biology
The hydroxyl and dioxo groups on the naphthalene core may exhibit biological activity, making this compound a potential candidate for drug discovery and development.
Medicine
Due to its complex structure, this compound may have potential as a therapeutic agent, particularly in the treatment of diseases where multi-functional molecules are required.
Industry
In materials science, this compound could be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Isovalerylshikonin would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and dioxo groups could participate in hydrogen bonding or redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Isovalerylshikonin: shares similarities with other naphthalene derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound sets it apart from other naphthalene derivatives. The presence of both hydroxyl and dioxo groups, along with the ester functionality, provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUNDHZJFIVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319387 | |
Record name | Isovalerylshikonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52387-14-1 | |
Record name | Isovalerylshikonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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